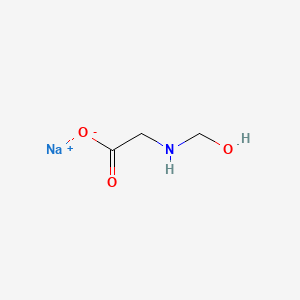
Sodium 2-((hydroxymethyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by its sodium, hydroxymethyl, and amino functional groups. This compound is commonly used as a buffering agent, pH adjuster, and chelating agent in various industries, including personal care products, pharmaceuticals, and cleaning agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-((hydroxymethyl)amino)acetate is synthesized through the reaction of glycine with formaldehyde and sodium hydroxide. The reaction typically involves the following steps:
- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
- N-(hydroxymethyl)glycine is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glycine and formaldehyde are mixed under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-((hydroxymethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-((hydroxymethyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of glycine derivatives.
Biology: It is used in studies related to amino acid metabolism and as a buffering agent in biological assays.
Medicine: It is used in the formulation of pharmaceuticals, particularly as a pH adjuster and stabilizer.
Mécanisme D'action
The mechanism of action of Sodium 2-((hydroxymethyl)amino)acetate involves its ability to act as a buffering agent, maintaining the pH of solutions within a desired range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. Additionally, its chelating properties allow it to bind to metal ions, preventing them from participating in unwanted chemical reactions .
Comparaison Avec Des Composés Similaires
Sodium Glycinate: Similar in structure but lacks the hydroxymethyl group.
Sodium Acetate: Similar buffering properties but lacks the amino group.
Sodium Citrate: Used as a buffering agent but has a different chemical structure.
Uniqueness: Sodium 2-((hydroxymethyl)amino)acetate is unique due to its combination of sodium, hydroxymethyl, and amino functional groups, which provide it with distinct buffering and chelating properties. This makes it particularly useful in applications where both pH adjustment and metal ion chelation are required .
Propriétés
Numéro CAS |
70161-44-3 |
|---|---|
Formule moléculaire |
C3H7NNaO3 |
Poids moléculaire |
128.08 g/mol |
Nom IUPAC |
sodium;2-(hydroxymethylamino)acetate |
InChI |
InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7); |
Clé InChI |
XVIFKRWLOQOKMV-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])NCO.[Na+] |
SMILES canonique |
C(C(=O)O)NCO.[Na] |
Key on ui other cas no. |
70161-44-3 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Séquence |
G |
Synonymes |
monomethylolglycine sodium hydroxymethylglycinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















